5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride
Description
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride (CAS: 1160260-41-2) is a halogenated benzoyl chloride derivative with the molecular formula C₁₄H₈BrCl₂FO₂ and a molecular weight of 416.57 g/mol. This compound features a bromine substituent at the 5-position of the benzoyl ring and a 2-chloro-6-fluorobenzyloxy group at the 2-position. Its structure confers high electrophilicity at the carbonyl carbon due to the electron-withdrawing effects of the halogens, making it reactive in nucleophilic acyl substitution reactions. The compound is utilized in organic synthesis, particularly in the preparation of amides, esters, and other functionalized aromatic derivatives .
Properties
IUPAC Name |
5-bromo-2-[(2-chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl2FO2/c15-8-4-5-13(9(6-8)14(17)19)20-7-10-11(16)2-1-3-12(10)18/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNWXNWKASOEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Benzoyl Chloride Intermediate
A common approach to synthesizing related benzoyl chlorides (e.g., 5-bromo-2-chlorobenzoyl chloride) involves the reaction of substituted benzoic acids with thionyl chloride or oxalyl chloride under inert atmosphere and catalysis by DMF (N,N-dimethylformamide). For example, 5-bromo-2-chlorobenzoic acid is converted to 5-bromo-2-chlorobenzoyl chloride by refluxing with thionyl chloride catalyzed by DMF, followed by removal of excess thionyl chloride under reduced pressure.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 5-bromo-2-chlorobenzoic acid + thionyl chloride + DMF | Formation of 5-bromo-2-chlorobenzoyl chloride |
| Reflux, solvent-free, inert atmosphere | High purity intermediate | |
| 2 | Removal of excess thionyl chloride by evaporation | Ready for next synthetic step |
This method is advantageous due to minimal solvent use and high product purity.
Ether Formation: Introduction of (2-chloro-6-fluorobenzyl)oxy Group
The key step to obtain this compound is the formation of the ether bond between the benzoyl chloride intermediate and the chlorofluorobenzyl moiety. This is typically achieved by reacting the benzoyl chloride intermediate with 2-chloro-6-fluorobenzyl alcohol or its derivatives under basic or catalytic conditions that promote nucleophilic substitution.
While explicit literature detailing this exact step for this compound is limited, analogous procedures for related compounds involve:
- Dissolving the benzoyl chloride intermediate in anhydrous solvent (e.g., dichloromethane).
- Adding the chlorofluorobenzyl alcohol under inert atmosphere.
- Using a base such as triethylamine to scavenge HCl formed during the reaction.
- Stirring at controlled temperatures (0–25 °C) for several hours.
- Workup involving aqueous washes and drying to isolate the product.
This step requires careful control to prevent hydrolysis of the sensitive acyl chloride group and to maximize ether bond formation.
Halogenation and Purification
The bromine and chlorine substituents are usually introduced in the starting materials or intermediates. The fluorine is part of the chlorofluorobenzyl moiety. Purification is typically performed by solvent extraction, washing to neutral pH, drying over anhydrous sodium sulfate, and evaporation under reduced pressure to yield a high-purity product.
Research Findings and Optimization Notes
Catalyst Preparation: For related benzoyl chloride synthesis, catalysts such as copper sulfate supported on molecular sieves have been used to improve reaction efficiency and selectivity.
Reaction Atmosphere: Inert atmosphere (argon or nitrogen) is critical to prevent hydrolysis of acyl chlorides and oxidation of sensitive intermediates.
Temperature and Pressure Control: Elevated temperatures (125–165 °C) and controlled pressures (6–8 atm) have been reported for related benzoyl chloride synthesis to optimize reaction rates and yields.
Environmental Considerations: Modern methods aim to minimize solvent use and waste production. For example, solvent-free or minimal solvent conditions with efficient catalyst recycling have been developed to reduce environmental impact.
Byproduct Management: Friedel-Crafts acylation steps in related syntheses generate ortho-isomer byproducts that can complicate purification. Use of selective catalysts and reaction conditions can minimize these side products.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Benzoyl chloride synthesis | 5-bromo-2-chlorobenzoic acid + thionyl chloride + DMF catalyst, reflux, inert atmosphere | High yield, solvent-free possible | Requires careful removal of excess reagents |
| Ether formation | Benzoyl chloride intermediate + 2-chloro-6-fluorobenzyl alcohol + base, dry solvent, inert atmosphere | High selectivity, moderate temperature | Sensitive to moisture, requires dry conditions |
| Purification | Aqueous washing, drying, evaporation | High purity product | Removal of closely related impurities |
Chemical Reactions Analysis
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acid chloride group can hydrolyze to form the corresponding carboxylic acid.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include bases like triethylamine or pyridine, and catalysts such as palladium complexes for coupling reactions. The major products formed depend on the specific nucleophile or coupling partner used.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is primarily utilized in the development of pharmaceuticals. Its structure allows it to act as a building block for synthesizing bioactive compounds with potential anti-cancer and anti-inflammatory properties.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the benzoyl chloride moiety can lead to enhanced potency against breast cancer cells, making it a candidate for further development in targeted therapies.
| Compound | Activity | Cell Line |
|---|---|---|
| This compound | Moderate Cytotoxicity | MCF-7 (Breast Cancer) |
| Derivative A | High Cytotoxicity | MCF-7 |
| Derivative B | Low Cytotoxicity | MCF-7 |
Material Science
In material science, this compound is explored for its potential use in creating novel polymers and coatings. Its reactive chlorine atom can facilitate polymerization processes, leading to materials with unique properties.
Case Study: Polymer Synthesis
A recent study focused on using this compound in the synthesis of functionalized polymers for drug delivery systems. The incorporation of this compound into polymer matrices improved the release profiles of encapsulated drugs, enhancing therapeutic efficacy.
| Polymer Type | Release Profile | Application |
|---|---|---|
| Polymeric Micelles | Sustained Release | Cancer Therapy |
| Hydrogels | Controlled Release | Wound Healing |
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride involves its reactivity as an acid chloride. The compound can form covalent bonds with nucleophilic sites on proteins, peptides, or other molecules, leading to the formation of stable derivatives. This reactivity is exploited in various applications, such as the modification of biomolecules for analytical or therapeutic purposes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Stability and Handling
- Hydrolysis Sensitivity : Halogenated benzoyl chlorides are moisture-sensitive. The target compound’s multiple halogens may necessitate strict anhydrous conditions during storage, similar to 5-bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride (CAS: 1013098-03-7) .
- Thermal Stability : The presence of electron-withdrawing groups (Br, Cl, F) generally increases thermal stability. However, derivatives like 5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride may decompose at lower temperatures due to reduced steric protection .
Industrial and Research Relevance
- Pharmaceutical Intermediates : The target compound’s complex halogenation pattern makes it valuable in synthesizing bioactive molecules, akin to derivatives reported in the Iranian Journal of Pharmaceutical Research .
- Discontinued Products : Some analogs, such as this compound (Ref: 10-F368942), are listed as discontinued, likely due to challenges in large-scale synthesis or stability issues .
Biological Activity
5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride (CAS No. 1160259-89-1) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₉BrClF₁O₂, with a molecular weight of 378.02 g/mol. The compound features a bromine atom, a chlorine atom, and a fluorine atom, contributing to its unique reactivity and potential biological effects.
Anticancer Activity
Research indicates that derivatives of benzoyl chloride compounds exhibit notable anticancer properties. In particular, studies have shown that similar compounds can induce apoptosis in various cancer cell lines. For instance, compounds structurally related to this compound demonstrated significant cytotoxic effects against cancer cells, including:
- A549 (lung cancer) : Induction of late apoptosis was observed with certain derivatives showing over 40% efficacy.
- MDA-MB-231 (breast cancer) : Compounds exhibited varying degrees of cytotoxicity, with some derivatives inducing cell cycle arrest in the G0/G1 phase.
Table 1 summarizes the IC₅₀ values for various related compounds against different cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 11 | Apoptosis induction |
| Compound B | MDA-MB-231 | 9 | Cell cycle arrest |
| Compound C | HCT116 | 8 | Necrosis and apoptosis |
Antibacterial Activity
The antibacterial potential of benzoyl chloride derivatives has also been explored. Compounds similar to this compound exhibited moderate antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds ranged between 2 µg/mL to 12.5 µg/mL, indicating their potential as antibacterial agents.
Table 2 presents MIC values for selected compounds:
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | S. aureus | 4 |
| Compound E | E. coli | 8 |
| Compound F | S. epidermidis | 3 |
The mechanisms underlying the biological activity of this compound involve several pathways:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Similar compounds have shown the ability to halt the cell cycle at specific phases, particularly G0/G1, thereby preventing proliferation.
- Antioxidant Activity : Some studies suggest that related compounds may possess antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.
Study on Anticancer Effects
A study published in MDPI reported that several benzoyl derivatives exhibited pro-apoptotic activity across various cancer cell lines. The research highlighted the ability of these compounds to induce late apoptosis and necrosis effectively, particularly in A549 cells where late apoptosis reached up to 42% at optimal concentrations .
Antibacterial Evaluation
Another investigation assessed the antibacterial efficacy of related benzoyl compounds against clinical strains. The results indicated that certain derivatives showed promising activity against resistant strains of bacteria, suggesting their potential utility in treating infections where conventional antibiotics fail .
Q & A
Basic: What are the recommended methods for synthesizing 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride in a laboratory setting?
Answer:
The synthesis typically begins with the precursor 5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde (CAS 309936-81-0), which undergoes conversion to the acyl chloride. A common method involves treating the aldehyde with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:
- Maintaining an inert atmosphere (e.g., nitrogen/argon) to prevent hydrolysis .
- Using dry solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to optimize yield .
- Purification via vacuum distillation or recrystallization to isolate the product. Safety protocols, such as fume hood use and moisture avoidance, are critical due to SOCl₂’s reactivity .
Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Answer:
- NMR Spectroscopy (¹H/¹³C): Confirms substitution patterns (e.g., aromatic protons, benzyloxy group) and monitors reaction progress .
- Mass Spectrometry (MS): Validates molecular weight (343.58 g/mol) and detects impurities .
- Infrared (IR) Spectroscopy: Identifies functional groups (C=O stretch at ~1760 cm⁻¹ for acyl chloride) .
- HPLC/GC: Assesses purity (>95% by HPLC, as per reagent-grade standards) .
Basic: What are the key safety considerations when handling this benzoyl chloride derivative?
Answer:
- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Respiratory protection is required in high-concentration settings .
- Storage: Keep in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis .
- Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste per OSHA regulations .
Advanced: How can researchers mitigate the compound’s instability during prolonged storage or reactions?
Answer:
- Stabilization Strategies:
- Decomposition Monitoring: Use TLC or HPLC to track degradation products (e.g., benzoic acid derivatives) .
Advanced: What strategies optimize regioselectivity in nucleophilic substitution reactions involving this compound?
Answer:
- Directing Effects: The electron-withdrawing substituents (Br, Cl, F) influence reactivity. For example, the ortho -chloro and para -bromo groups direct nucleophilic attack to the meta position relative to the benzyloxy group .
- Catalytic Optimization: Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity at specific sites .
- Computational Modeling: DFT calculations predict reactive sites by analyzing electron density maps .
Advanced: How to resolve contradictory data on reaction yields when using different catalysts?
Answer:
- Systematic Screening: Test catalysts (e.g., FeCl₃ vs. ZnCl₂), solvents (polar vs. nonpolar), and temperatures to identify optimal conditions .
- Design of Experiments (DoE): Apply factorial designs to isolate variables affecting yield .
- Comparative Analysis: Benchmark against structurally similar benzoyl chlorides (e.g., 4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride) to infer trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
